2,2,2-Trichloro-1-morpholin-4-ylethanone

Chemoselective reduction gem-Dichloromethyl synthesis Appel reaction

2,2,2-Trichloro-1-morpholin-4-ylethanone (CAS 13306-60-0) is an N-trichloroacetyl morpholine derivative (C₆H₈Cl₃NO₂, MW 232.49). It belongs to the class of trichloroacetyl amides, which are widely employed as activated acyl donors, protecting groups, and synthetic intermediates.

Molecular Formula C6H8Cl3NO2
Molecular Weight 232.5 g/mol
CAS No. 13306-60-0
Cat. No. B078635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trichloro-1-morpholin-4-ylethanone
CAS13306-60-0
Molecular FormulaC6H8Cl3NO2
Molecular Weight232.5 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C6H8Cl3NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2
InChIKeyGDPGGCADYVWIBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trichloro-1-morpholin-4-ylethanone (CAS 13306-60-0) – Procurement-Relevant Identity and Class Positioning


2,2,2-Trichloro-1-morpholin-4-ylethanone (CAS 13306-60-0) is an N-trichloroacetyl morpholine derivative (C₆H₈Cl₃NO₂, MW 232.49) [1]. It belongs to the class of trichloroacetyl amides, which are widely employed as activated acyl donors, protecting groups, and synthetic intermediates [2]. The compound is a crystalline solid (mp 80–81 °C; density 1.509 g/cm³) . Its closest structural analogs include the corresponding piperidine (CAS 2296-53-9) and pyrrolidine (CAS 20266-02-8) trichloroacetyl amides, differing only in the saturated heterocyclic amine component [3].

Why 2,2,2-Trichloro-1-morpholin-4-ylethanone Cannot Be Casually Replaced by Piperidine or Pyrrolidine Analogs


Although trichloroacetyl piperidine and pyrrolidine analogs share the same reactive acyl group, substitution can lead to divergent outcomes in key transformations. The morpholine derivative exhibits a distinct electronic character conferred by the ring oxygen, which alters the electron density at the amide nitrogen and modulates the reactivity of the trichloromethyl group [1]. This electronic modulation manifests quantifiably in chemoselective reduction reactions, where trichloroacetylmorpholine behaves as an outlier compared to other trichloroacetyl amides, requiring substantially longer reaction times and delivering different yields [1]. Consequently, assuming functional interchangeability without verifying the specific reaction context risks failed syntheses or suboptimal yields.

Quantitative Differentiation of 2,2,2-Trichloro-1-morpholin-4-ylethanone Against Closest Analogs – Evidence for Scientific Selection


Chemoselective Appel Reduction – Morpholine Derivative as a Kinetic Outlier Among Trichloroacetyl Amides

Under standard Appel reduction conditions (PPh₃ 1.05 equiv, MeOH 2.0 equiv, DCM, 0 °C, N₂), trichloroacetylmorpholine (1h) requires 24 h to reach only 68% yield of the corresponding dichloroacetyl compound (2h) [1]. In contrast, the panel of trichloroacetyl derivatives 1a–1g (including pyrrole, thiophene, phenyl, 4-methoxyphenyl, 5-bromo-2-methoxyphenyl, and 2-nitrophenyl analogs) are all converted to their respective gem-dichloroacetyl products in 80–98% yield within short reaction times under identical conditions [1]. The authors attribute this distinct reactivity difference to the slightly more electron-rich character of 1h imparted by the morpholine ring oxygen [1].

Chemoselective reduction gem-Dichloromethyl synthesis Appel reaction

Crystal Structure Authentication – Definitive Solid-State Identity for QC and Formulation

The crystal structure of N-(trichloroacetyl)morpholine has been determined by single-crystal X-ray diffraction [1]. The compound crystallizes in the monoclinic space group P2₁/a with unit cell parameters a = 9.869(1) Å, b = 12.287(1) Å, c = 16.060(1) Å, β = 98.773(7)°, Z = 8 [1]. The morpholine ring adopts a chair conformation, and the crystal packing is stabilized by C–H···Cl and C–H···O intra- and intermolecular hydrogen bonds [1]. This level of structural authentication is not uniformly available across all trichloroacetyl cyclic amine analogs.

X-ray crystallography Solid-state characterization Quality control

Physicochemical Property Differentiation – Melting Point and Molecular Descriptors Versus Piperidine Analog

2,2,2-Trichloro-1-morpholin-4-ylethanone exhibits a melting point of 80–81 °C and a predicted density of 1.509 g/cm³ . The piperidine analog (CAS 2296-53-9) has a lower molecular weight (230.52 vs. 232.49) and a calculated logP (octanol/water) of 2.369 and logWS of −2.55, reflecting its higher lipophilicity compared to the morpholine derivative, which incorporates a hydrogen-bond-accepting ether oxygen [1]. While direct experimental logP data for the morpholine compound are not available, the structural difference predicts superior aqueous solubility for the morpholine derivative [2].

Physicochemical properties LogP Solid-form selection

Synthetic Versatility – Trichloroacetylmorpholine as a Stable, Isolable Activated Amide Intermediate

2,2,2-Trichloro-1-morpholin-4-ylethanone is synthesized in quantitative yield by the reaction of morpholine with trichloroacetyl chloride under Schotten–Baumann conditions (EtOAc, saturated aqueous K₂CO₃, 0 °C) [1]. Unlike trichloroacetyl chloride—which is a moisture-sensitive liquid (bp 114–116 °C) that reacts violently with water —the morpholine derivative is a stable, crystalline solid at ambient temperature that can be stored and handled without special precautions against hydrolysis . This stability-to-reactivity balance makes it a convenient bench-stable surrogate for trichloroacetyl chloride in amide bond-forming reactions where controlled acyl transfer is desired .

Amide bond formation Activated acyl donor Protecting group strategy

Recommended Application Scenarios for 2,2,2-Trichloro-1-morpholin-4-ylethanone Based on Differentiated Evidence


Chemoselective Synthesis of gem-Dichloromethyl Morpholine Derivatives

When a synthetic route requires selective monodechlorination of multiple trichloromethyl groups, the kinetic resistance of the morpholine trichloroacetyl moiety can be exploited to achieve orthogonality. Under Appel reduction conditions (PPh₃/MeOH), other trichloroacetyl amides are reduced in 80–98% yield within short reaction times, while trichloroacetylmorpholine requires 24 h and gives only 68% yield [1]. This differential reactivity enables sequential dechlorination strategies where the morpholine-bound trichloromethyl group is retained while other trichloroacetyl groups are reduced.

Solid-Form Development and Crystallization Process Optimization

The availability of a fully solved single-crystal X-ray structure (P2₁/a, a=9.869 Å, b=12.287 Å, c=16.060 Å, β=98.773°) [2] makes this compound an ideal candidate for solid-form screening and crystallization process development. The published unit cell parameters can serve as a reference for polymorph identification via powder X-ray diffraction, reducing the analytical burden during scale-up and quality control [2].

Bench-Stable Trichloroacetyl Donor for Amide Bond Formation

As a crystalline solid with a melting point of 80–81 °C , this compound can replace moisture-sensitive trichloroacetyl chloride (liquid, bp 114–116 °C) in amide coupling reactions. Its stability to ambient handling eliminates the need for anhydrous solvents and inert atmosphere techniques, simplifying reaction setup while maintaining the acyl transfer reactivity of the trichloroacetyl group [3]. This is particularly advantageous in parallel synthesis and automated chemistry workflows.

Morpholine-Containing Fragment Library Synthesis for Drug Discovery

In medicinal chemistry, the morpholine ring is a privileged scaffold that enhances aqueous solubility and modulates pharmacokinetic properties compared to piperidine [4]. 2,2,2-Trichloro-1-morpholin-4-ylethanone provides a direct entry point for introducing the morpholine-trichloroacetyl motif into fragment libraries, where its lower predicted lipophilicity (vs. piperidine analog, calculated logP 2.369 [5]) may confer favorable developability profiles [4].

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